![molecular formula C9H17NO3 B562043 Acetyl-D,L-diethylalanine CAS No. 14328-53-1](/img/structure/B562043.png)
Acetyl-D,L-diethylalanine
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Overview
Description
Acetyl-D,L-diethylalanine is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 . It is used for research purposes .
Physical And Chemical Properties Analysis
Acetyl-D,L-diethylalanine is a solid substance that is soluble in Dichloromethane, Ethyl Acetate, and Methanol . It has a melting point of 185-188°C (lit.) .Scientific Research Applications
Neurodegenerative Disorders
Acetyl-D,L-diethylalanine has shown promise in the treatment of neurodegenerative lysosomal storage diseases, such as Sandhoff disease. It has been observed to improve motor function and extend lifespan in a mouse model of Sandhoff disease, suggesting potential therapeutic benefits .
Ataxia Management
In clinical studies, Acetyl-D,L-diethylalanine improved symptoms of ataxia, particularly in patients with Niemann-Pick disease type C1. This indicates its utility in managing cerebellar ataxias and related movement disorders .
Metabolic Regulation
The compound has been implicated in normalizing altered glucose and glutamate metabolism in mouse models of neurodegenerative diseases. This points to its role in metabolic regulation and potential application in metabolic disorders .
Antioxidant Activity
Acetyl-D,L-diethylalanine may increase the activity of antioxidants like superoxide dismutase (SOD1), which is crucial for combating oxidative stress in cells. This antioxidant effect could be beneficial in various oxidative stress-related conditions .
Autophagy Induction
Research suggests that Acetyl-D,L-diethylalanine can induce autophagy, a cellular process important for clearing damaged proteins and organelles. This could have applications in diseases where autophagy is disrupted .
Glycosphingolipid Storage Reduction
In the context of lysosomal storage diseases, Acetyl-D,L-diethylalanine has been found to reduce glycosphingolipid storage in the brain, which is a significant therapeutic target for these conditions .
Drug Design and Transport
The acetylation of leucine to create Acetyl-D,L-diethylalanine has revealed insights into the rational design of drugs targeting anion transporters. This could influence the development of new medications for various diseases .
Synergistic Therapeutic Effects
When used in combination with other drugs, such as miglustat, Acetyl-D,L-diethylalanine has shown synergistic effects, enhancing the overall therapeutic outcome in lysosomal storage disorders .
Future Directions
Mechanism of Action
Target of Action
It is known that acetylated amino acids can interact with various cellular transporters . For instance, acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Mode of Action
The precise mechanistic details of how acetylation converts amino acids into drugs are unknown . It is suggested that acetylation of amino acids can switch their uptake into cells, thereby altering their pharmacokinetic or pharmacodynamic properties .
Biochemical Pathways
Acetylated amino acids, in general, can bypass certain rate-limiting steps in activation of amino acid-mediated signaling and metabolic processes inside cells .
Pharmacokinetics
Studies on other acetylated amino acids suggest that they are rapidly absorbed and distributed in the body . The maximum plasma concentration and extent of exposure are usually higher after multiple doses than after a single dose .
Result of Action
Acetylated amino acids, in general, can alter cellular uptake mechanisms, thereby potentially influencing cellular signaling and metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds through epigenetic modifications . These factors include behaviors, nutrition, and exposure to chemicals and industrial pollutants . .
properties
IUPAC Name |
2-acetamido-3-ethylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-4-7(5-2)8(9(12)13)10-6(3)11/h7-8H,4-5H2,1-3H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDXSXZKSZKROX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675522 |
Source
|
Record name | N-Acetyl-3-ethylnorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl-D,L-diethylalanine | |
CAS RN |
14328-53-1 |
Source
|
Record name | N-Acetyl-3-ethylnorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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